Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
CAS No.: 84100-11-8
Cat. No.: VC17011145
Molecular Formula: C6F11KO3
Molecular Weight: 368.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84100-11-8 |
|---|---|
| Molecular Formula | C6F11KO3 |
| Molecular Weight | 368.14 g/mol |
| IUPAC Name | potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
| Standard InChI | InChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1 |
| Standard InChI Key | CKTWTECPUYMAJI-UHFFFAOYSA-M |
| Canonical SMILES | C(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate has the molecular formula C₆F₁₁KO₃ and a molecular weight of 368.14 g/mol. Its IUPAC name, potassium 2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate, reflects the compound’s branched fluorinated structure, which includes:
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A central propionate backbone with two tetrafluorinated carbons.
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A heptafluoropropoxy group (-OC₃F₇) attached to the third carbon.
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A potassium counterion stabilizing the carboxylate moiety.
Table 1: Key Identifiers of Potassium 2,2,3,3-Tetrafluoro-3-(Heptafluoropropoxy)Propionate
| Property | Value | Source |
|---|---|---|
| CAS Number | 84100-11-8 | |
| EC Number | 282-092-4 | |
| Molecular Formula | C₆F₁₁KO₃ | |
| Molecular Weight | 368.14 g/mol | |
| IUPAC Name | Potassium 2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Structural Isomerism and Related Compounds
The compound exists as a potassium salt of the corresponding carboxylic acid, 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionic acid. Its structure is closely related to other PFAS, such as:
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Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 62037-80-3), a registered surfactant with similar fluorinated ether linkages .
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2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (CAS 13252-13-6), an acyl halide precursor used in industrial synthesis .
These analogs share the core HFPO-DA (hexafluoropropylene oxide dimer acid) backbone, which is under scrutiny for its environmental persistence .
Synthesis and Manufacturing
Industrial Production Methods
The synthesis of potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate involves multi-step fluorination and etherification processes:
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Fluorination of Propionic Acid Derivatives: Starting materials like propionyl chloride undergo electrochemical fluorination (ECF) to replace hydrogen atoms with fluorine.
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Etherification: The fluorinated intermediate reacts with heptafluoropropanol under anhydrous conditions to form the ether linkage.
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Salt Formation: The resulting acid is neutralized with potassium hydroxide to yield the final product.
Reactions are conducted in inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Industrial batches often contain impurities such as residual perfluorooctanoic acid (PFOA) at concentrations up to 8.6 ppm, necessitating purification steps .
Challenges in Synthesis
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Side Reactions: Competing pathways may generate isomers like potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS 67118-55-2), which differs in fluorine substitution patterns .
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Yield Optimization: Reported yields for analogous PFAS syntheses rarely exceed 70% due to the stability of fluorinated intermediates .
Physicochemical Properties
Stability and Reactivity
The compound’s carbon-fluorine bonds (bond energy ~485 kJ/mol) confer exceptional thermal stability, with decomposition temperatures exceeding 300°C. Its potassium salt form enhances water solubility compared to the parent acid, though it remains less soluble than non-fluorinated surfactants.
Table 2: Physicochemical Properties
Spectroscopic Characteristics
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¹⁹F NMR: Peaks at δ -75 to -85 ppm correspond to CF₃ and CF₂ groups in the heptafluoropropoxy chain .
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IR Spectroscopy: Strong absorption bands at 1200–1150 cm⁻¹ (C-F stretching) and 1700 cm⁻¹ (carboxylate C=O).
Industrial Applications
Surfactant and Emulsifier
The compound’s amphiphilic structure enables its use as a fluorosurfactant in:
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Firefighting Foams: Enhances foam stability by reducing surface tension at the air-water interface.
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Coating Formulations: Improves wetting and leveling in paints and adhesives.
Polymer Production
As a processing aid, it facilitates the manufacture of fluoropolymers like polytetrafluoroethylene (PTFE), reducing defects during extrusion .
Environmental Impact and Toxicology
Environmental Persistence
The compound’s perfluoroalkyl ether chain resists hydrolysis, photolysis, and microbial degradation, leading to:
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Bioaccumulation: Biomagnification factors of up to 3,200 in aquatic food chains .
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Long-Range Transport: Detected in Arctic ice cores, indicating global distribution .
Health Risks
Animal studies on structurally similar PFAS reveal:
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Hepatotoxicity: Liver enlargement and hepatocellular hypertrophy at doses ≥5 mg/kg/day .
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Endocrine Disruption: Thyroid hormone imbalance via peroxisome proliferator-activated receptor (PPAR) activation .
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Developmental Effects: Reduced fetal weight and skeletal abnormalities in rodent models .
Regulatory Status
European Union
Under REACH (EC 1907/2006), the European Chemicals Agency (ECHA) classifies HFPO-DA derivatives as Substances of Very High Concern (SVHC) due to their persistent, bioaccumulative, and toxic (PBT) properties . Restrictions on manufacturing and use are anticipated under the EU PFAS Ban Proposal (2023).
Future Perspectives
Alternatives Research
Non-fluorinated surfactants (e.g., silicone-based compounds) are under development but face challenges matching PFAS performance in extreme conditions .
Remediation Technologies
Advanced methods like supercritical water oxidation (SCWO) and plasma arc reactors show promise in destroying PFAS structures, though scalability remains unproven .
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